4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide
Beschreibung
BenchChem offers high-quality 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S3/c1-14-10-15(2)13-25(12-14)33(29,30)17-6-4-16(5-7-17)21(26)24-22-23-19-9-8-18(32(3,27)28)11-20(19)31-22/h4-9,11,14-15H,10,12-13H2,1-3H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYISXKCCRKKHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on anticancer, antimicrobial, and other therapeutic effects.
Chemical Structure and Properties
The compound features a benzamide core with a sulfonyl group attached to a piperidine ring and a benzothiazole moiety. Its molecular formula is , and it has a molecular weight of approximately 398.51 g/mol. The structural complexity suggests multiple points of interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines.
- Mechanism of Action : The benzothiazole moiety is believed to interact with DNA and inhibit cell proliferation. For instance, derivatives have shown activity against cell lines such as SNB-19 and C-32, demonstrating antiproliferative effects through apoptosis induction .
-
Case Studies :
- In vitro assays revealed that related compounds displayed IC50 values in the low micromolar range against several cancer types, indicating promising efficacy .
- A study on synthesized benzimidazole and benzothiazole derivatives reported significant antitumor activity, with some compounds achieving IC50 values as low as 6 µM against specific lung cancer cell lines .
Antimicrobial Activity
The compound also exhibits antimicrobial properties . Benzothiazoles are known for their effectiveness against various bacterial and fungal strains.
- Activity Spectrum : Compounds structurally related to 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide have been shown to possess antibacterial activity against Staphylococcus aureus and antifungal properties against Candida albicans .
- Research Findings :
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application.
Summary of Biological Activities
Wissenschaftliche Forschungsanwendungen
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Key areas of research include:
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives based on benzothiazole have shown cytotoxic effects against various cancer cell lines.
| Compound | IC50 (μM) - 2D Assay | IC50 (μM) - 3D Assay |
|---|---|---|
| This compound | TBD | TBD |
| Doxorubicin | 1.31 ± 0.11 | 5.86 ± 1.10 |
| Staurosporine | 0.047 ± 0.007 | 0.095 ± 0.01 |
These results suggest that further investigation into the antitumor effects of this compound could yield promising therapeutic agents.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains, indicating potential applications in treating infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | TBD |
| Staphylococcus aureus | TBD |
These findings highlight the need for further studies to establish the efficacy of this compound against specific pathogens.
Case Studies
Several studies have explored similar compounds' biological activities:
- Benzothiazole Derivatives : Research has shown that benzothiazole derivatives exhibit significant antitumor activity across multiple cancer cell lines while maintaining lower toxicity towards normal cells.
- Multitargeted Directed Ligands : Compounds that inhibit acetylcholinesterase and butyrylcholinesterase have been investigated for potential applications in treating neurodegenerative diseases.
Q & A
Basic Question: What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves sequential sulfonylation and coupling reactions. Key steps include:
- Sulfonamide formation : Reacting 3,5-dimethylpiperidine with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .
- Benzothiazole coupling : The 6-(methylsulfonyl)benzo[d]thiazol-2-amine intermediate is coupled to the sulfonylated benzamide via a nucleophilic substitution or amide bond formation using coupling agents like HATU or EDCI in DMF .
- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize yield by adjusting temperature (e.g., 50–80°C for coupling), solvent polarity, and stoichiometric ratios (e.g., 1.2 equivalents of coupling agent). Purify via column chromatography (gradient elution) or recrystallization .
Basic Question: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Key signals include:
- Aromatic protons (δ 7.5–8.5 ppm) from the benzothiazole and benzamide rings.
- Piperidine methyl groups (δ 1.0–1.5 ppm, doublet for 3,5-dimethyl).
- Sulfonyl group integration (SO2CH3 at δ 3.3–3.5 ppm) .
- IR Spectroscopy : Confirm sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functionalities .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C23H28N4O5S3) with <5 ppm error .
Advanced Question: How can researchers resolve discrepancies in biological activity data across different assay systems?
Methodological Answer:
Discrepancies often arise from assay-specific variables:
- Solubility and Stability : Pre-test solubility in DMSO/PBS and stability via HPLC over 24h. Adjust vehicle concentration (<0.1% DMSO) to avoid cytotoxicity .
- Assay Design : Standardize protocols (e.g., ATP-based vs. resazurin assays for cytotoxicity) and include positive controls (e.g., doxorubicin for apoptosis). Replicate experiments (n ≥ 3) .
- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC50 values. Report confidence intervals and p-values to quantify variability .
Advanced Question: What computational strategies are recommended to elucidate the structure-activity relationship (SAR) of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., carbonic anhydrase IX). Validate docking poses with co-crystallized ligands from PDB (e.g., 4Y0D) .
- QSAR Modeling : Build regression models (e.g., partial least squares) using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² > 0.7) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and identify key residue interactions (e.g., Zn²+ coordination in metalloenzymes) .
Basic Question: What are the primary biological targets hypothesized for this compound based on structural analogs?
Methodological Answer:
Analogous sulfonamide-benzothiazole hybrids target:
- Enzymes : Carbonic anhydrases (e.g., CA IX/XII) via sulfonamide-Zn²+ interaction .
- Kinases : EGFR or VEGFR2 inhibition due to benzothiazole’s planar aromaticity .
- Antimicrobial Targets : DNA gyrase (Gram-negative bacteria) or fungal CYP51 .
Validate via enzyme inhibition assays (e.g., stopped-flow CO2 hydration for CA) .
Advanced Question: How can researchers design experiments to analyze the compound’s metabolic stability in vitro?
Methodological Answer:
- Microsomal Incubation : Use human liver microsomes (0.5 mg/mL) with NADPH regeneration system. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- CYP Inhibition Screening : Test against CYP3A4/2D6 using fluorogenic substrates. Calculate IC50 and Ki values .
- Data Interpretation : Apply high-throughput intrinsic clearance (Clint) models. A Clint <10 μL/min/mg suggests favorable metabolic stability .
Basic Question: What analytical methods are recommended for purity assessment during scale-up synthesis?
Methodological Answer:
- HPLC-UV/ELSD : Use a C18 column (5 μm, 4.6 × 250 mm), gradient elution (acetonitrile/water + 0.1% TFA). Target >98% purity .
- Elemental Analysis (EA) : Confirm C, H, N, S content with <0.3% deviation from theoretical values .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C indicates suitability for long-term storage) .
Advanced Question: What strategies mitigate synthetic challenges such as low coupling efficiency or byproduct formation?
Methodological Answer:
- Byproduct Control : Use scavenger resins (e.g., QuadraPure™ for excess sulfonyl chloride) or fractional crystallization .
- Coupling Optimization : Switch to microwave-assisted synthesis (100°C, 30 min) for improved efficiency. Pre-activate carboxylic acids with CDI .
- Real-Time Monitoring : Employ inline FTIR or ReactIR to detect intermediates and adjust conditions dynamically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
